(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
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Overview
Description
Synthesis Analysis
TBPOEMA can be synthesized through various methods. One approach involves the reaction of 4-tert-butylphenyl chloroacetate (TBPClAcO) with sodium methacrylate in acetonitrile . Further details regarding the synthetic pathway and optimization conditions would require a deeper investigation into relevant literature.
Molecular Structure Analysis
TBPOEMA’s molecular structure is crucial for understanding its properties and reactivity. Crystals of the 2,4,6-tri-tert-butylphenoxyl radical , a related compound, have been isolated and characterized by X-ray diffraction . Additionally, computational calculations provide insights into the distribution of spin density within the radical .
Properties
IUPAC Name |
(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O4S/c1-27(2,3)19-5-9-21(10-6-19)36-24-13-4-17(15-23(24)32(34)35)14-18(16-30)25(33)31-20-7-11-22(12-8-20)37-26(28)29/h4-15,26H,1-3H3,(H,31,33)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFAXXYXCVXNFU-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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